molecular formula C21H16BrN B8699094 9-Bromo-3-(3,5-dimethylphenyl)acridine CAS No. 783325-77-9

9-Bromo-3-(3,5-dimethylphenyl)acridine

Cat. No.: B8699094
CAS No.: 783325-77-9
M. Wt: 362.3 g/mol
InChI Key: LUFBELDZRXRPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-3-(3,5-dimethylphenyl)acridine is a useful research compound. Its molecular formula is C21H16BrN and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Neurodegenerative Diseases

Acridine derivatives, including 9-bromo-3-(3,5-dimethylphenyl)acridine, have been extensively studied for their therapeutic potential against neurodegenerative diseases such as Alzheimer’s disease. Acridines are recognized for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the breakdown of neurotransmitters. This inhibition can enhance cholinergic neurotransmission, which is often disrupted in Alzheimer's patients.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that acridine derivatives exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. For instance, derivatives with phosphoryl groups have shown enhanced activity and reduced toxicity compared to traditional inhibitors like tacrine .
  • Antioxidant Activity : The antioxidant properties of acridine derivatives contribute to their neuroprotective effects. Compounds similar to this compound have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress associated with neurodegeneration .

DNA Interaction and Anticancer Properties

Acridine compounds are known for their ability to intercalate into DNA, leading to disruption of DNA processes such as replication and transcription. This property is particularly valuable in the development of anticancer agents.

Research Insights

  • DNA Binding Studies : Studies indicate that acridine derivatives can bind to DNA with high affinity, leading to potential applications in cancer therapy. The binding mechanism often involves intercalation between base pairs, which can inhibit the action of topoisomerases—enzymes crucial for DNA replication .
  • Antimicrobial Activity : Beyond anticancer applications, acridines have demonstrated activity against various pathogens. Their ability to disrupt microbial DNA processes makes them candidates for developing new antimicrobial agents .

Fluorescent Probes

The unique structural properties of this compound allow it to function as a fluorescent probe in biological imaging and diagnostics.

Applications in Imaging

  • Fluorescence Properties : The compound's fluorescence characteristics can be utilized in cellular imaging techniques. Its stability and brightness make it suitable for tracking cellular processes in real-time.
  • Diagnostic Tools : Due to its selective binding properties, acridine derivatives are being explored as tools for detecting specific biomolecules or cellular changes associated with diseases.

Properties

CAS No.

783325-77-9

Molecular Formula

C21H16BrN

Molecular Weight

362.3 g/mol

IUPAC Name

9-bromo-3-(3,5-dimethylphenyl)acridine

InChI

InChI=1S/C21H16BrN/c1-13-9-14(2)11-16(10-13)15-7-8-18-20(12-15)23-19-6-4-3-5-17(19)21(18)22/h3-12H,1-2H3

InChI Key

LUFBELDZRXRPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC3=NC4=CC=CC=C4C(=C3C=C2)Br)C

Origin of Product

United States

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